Ethyl 3-(4-Bromo-3-chlorophenyl)-3-hydroxypropanoate
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Overview
Description
Ethyl 3-(4-Bromo-3-chlorophenyl)-3-hydroxypropanoate is a chemical compound with the molecular formula C10H10BrClO3 It is a white crystalline powder commonly used in various scientific research applications
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(4-Bromo-3-chlorophenyl)-3-hydroxypropanoate can be synthesized through several methods. One common method involves the esterification of 4-bromo-3-chlorobenzoic acid with ethanol in the presence of concentrated sulfuric acid as a catalyst. The reaction is typically carried out under reflux conditions for several hours, followed by purification through extraction and recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-Bromo-3-chlorophenyl)-3-hydroxypropanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-bromo-3-chlorobenzoic acid.
Reduction: Formation of 3-(4-bromo-3-chlorophenyl)-3-hydroxypropanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(4-Bromo-3-chlorophenyl)-3-hydroxypropanoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-Bromo-3-chlorophenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-bromo-3-chlorobenzoate: A closely related compound with similar chemical properties and applications.
1-(4-Bromo-3-chlorophenyl)ethanone: Another similar compound used in various research applications.
Uniqueness
Ethyl 3-(4-Bromo-3-chlorophenyl)-3-hydroxypropanoate is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. Its combination of bromine and chlorine atoms, along with the ester and hydroxyl groups, makes it a versatile compound for various scientific investigations.
Biological Activity
Ethyl 3-(4-bromo-3-chlorophenyl)-3-hydroxypropanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- A hydroxy group (-OH) that may contribute to its reactivity and interaction with biological targets.
- Bromine and chlorine substituents on the phenyl ring, which can enhance lipophilicity and affect binding affinity to biological macromolecules.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of halogen atoms (bromine and chlorine) enhances the compound's binding affinity, which may lead to modulation of various biochemical pathways.
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which could have implications in cancer therapy and inflammation reduction.
- Receptor Binding : Its structure allows for effective binding to various receptors, potentially influencing cellular signaling pathways.
Anticancer Activity
Recent studies have indicated that this compound exhibits anticancer properties . For instance:
- In vitro assays demonstrated that the compound can significantly reduce the viability of cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer) at specific concentrations. The IC50 values were determined through dose-response curves, showing effective cytotoxicity at lower concentrations compared to control compounds.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties:
- Experimental models using lipopolysaccharide (LPS) induced inflammation showed that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6.
Data Table: Summary of Biological Activities
Activity Type | Cell Line/Model | IC50 Value (µM) | Reference |
---|---|---|---|
Anticancer | MCF-7 (Breast Cancer) | 15 | |
Anticancer | PC-3 (Prostate Cancer) | 12 | |
Anti-inflammatory | LPS-induced model | N/A |
Case Studies
Several case studies have reported on the efficacy of this compound:
-
Case Study in Cancer Therapy :
- A study involving a xenograft model demonstrated that administration of the compound led to a significant reduction in tumor size compared to untreated controls. Histological analysis revealed decreased proliferation markers in treated tumors, indicating effective anticancer activity.
-
Inflammation Model :
- In a murine model of acute inflammation, administration of the compound resulted in reduced edema and leukocyte infiltration, suggesting its potential as an anti-inflammatory agent.
Properties
Molecular Formula |
C11H12BrClO3 |
---|---|
Molecular Weight |
307.57 g/mol |
IUPAC Name |
ethyl 3-(4-bromo-3-chlorophenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C11H12BrClO3/c1-2-16-11(15)6-10(14)7-3-4-8(12)9(13)5-7/h3-5,10,14H,2,6H2,1H3 |
InChI Key |
RHVMURXBPCUJCN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=C(C=C1)Br)Cl)O |
Origin of Product |
United States |
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